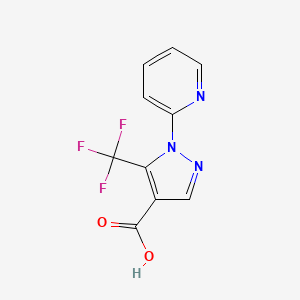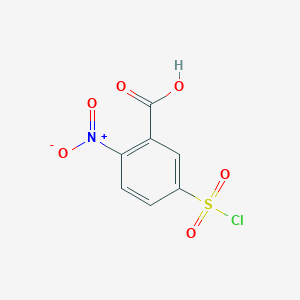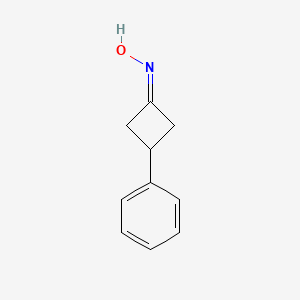
2-Propenamide, N-cyclopropyl-
Descripción general
Descripción
2-Propenamide, N-cyclopropyl-, also known as N-cyclopropylacrylamide, is a chemical compound with the molecular formula C6H9NO. It is a white crystalline solid that is soluble in water and organic solvents. The compound has been widely used in scientific research due to its unique properties, which make it useful in a variety of applications.
Aplicaciones Científicas De Investigación
1. Chan-Lam Cyclopropylation
In medicinal chemistry, cyclopropane-heteroatom linkages are often needed, yet challenging to prepare. A scalable Chan-Lam cyclopropylation reaction using potassium cyclopropyl trifluoroborate, catalyzed by Cu(OAc)2 and 1,10-phenanthroline, has been developed for this purpose. This method facilitates the synthesis of cyclopropyl aryl ethers and cyclopropyl amine derivatives with various functional groups (J. Derosa et al., 2018).
2. Histone Deacetylase Inhibition
N-hydroxy-3-phenyl-2-propenamides, a class of N-hydroxy-3-phenyl-2-propenamides, have been identified as novel inhibitors of human histone deacetylase (HDAC). These compounds demonstrated potent enzyme inhibition and varied potency in cell growth inhibition assays. One such compound, NVP-LAQ824, showed significant in vivo antitumor activity and entered human clinical trials (S. Remiszewski et al., 2003).
3. Inhibition of cAMP Synthesis
HR325, a derivative of 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'(trifluoromethyl)-phenyl]-propenamide, was found to inhibit adenosine 3',5'-cyclic monophosphate (cAMP) synthesis in stimulated Jurkat cells. This compound demonstrated the potential for affecting cellular processes through the modulation of cAMP levels (A. Curnock et al., 2001).
4. Cyclopropane in Drug Molecules
Cyclopropyl rings, like those in 2-Propenamide, N-cyclopropyl-, are increasingly used in drug development. Their unique structural features, such as coplanarity and enhanced π-character of C-C bonds, contribute significantly to drug properties. They enhance potency, reduce off-target effects, and offer high metabolic stability (T. Talele, 2016).
5. Interaction with DNA
N-diphenylmethyl-2-propenamide (NDP) was studied for its structure and interaction with a DNA model system. It exhibited cytotoxic activity on a human ovarian carcinoma, comparable to doxorubicin, and its interaction with DNA was explored through computational methods (G. Barone et al., 2001).
6. Role in Bakery Products
2-Propenamide is known to form in high-carbohydrate foods during heat treatment and poses health risks due to its toxic properties. Its formation in bakery products has been extensively studied, focusingon factors affecting its formation and degradation, and strategies for its reduction (J. Keramat et al., 2011).
7. Mechanofluorochromic Properties
Studies on 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(phenyl)-2-propenamide, revealed their distinct optical properties and mechanofluorochromic behavior. This research contributes to understanding the relationship between molecular structure, stacking mode, and optical properties, which is essential in the development of advanced materials (Qing‐bao Song et al., 2015).
8. Anesthetic Properties
2,6-Disubstituted phenol derivatives, incorporating the cyclopropyl group, were synthesized and evaluated for their anesthetic properties. The cyclopropyl group enhanced both the steric effect and stereoselective effects of these compounds, leading to improved anesthetic profiles. This research is pivotal in the development of new anesthetic agents (Linlin Qin et al., 2017).
9. Pharmaceutical Application
The cyclopropyl scaffold has been extensively studied and utilized in a variety of therapeutic areas. Its unique chemical properties and pharmacological activity make it a valuable component in the development of drugs for treating various diseases, including cancer and infections (Moran Sun et al., 2020).
10. CDK2/Cyclin A Inhibitors
3-Aminopyrazole derivatives, including compounds with a 2-propenamide structure, have been explored as inhibitors of CDK2/cyclin A-E. These compounds have shown potential as anticancer agents and have undergone optimization to enhance their drug-like properties and in vivo activity (P. Pevarello et al., 2005).
11. In Astromolecular Chemistry
Research on the formation of propenal (C2H3CHO) and cyclopropanone (c-C3H4O) in interstellar model ices revealed the potential role of 2-propenamide derivatives in astromolecular chemistry. This study provided insights into the non-equilibrium chemistry within interstellar ices (M. Abplanalp et al., 2015).
Propiedades
IUPAC Name |
N-cyclopropylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-6(8)7-5-3-4-5/h2,5H,1,3-4H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXIFAOALNZGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
98745-93-8 | |
| Details | Compound: 2-Propenamide, N-cyclopropyl-, homopolymer | |
| Record name | 2-Propenamide, N-cyclopropyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98745-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80436823 | |
| Record name | 2-Propenamide, N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenamide, N-cyclopropyl- | |
CAS RN |
98732-17-3 | |
| Record name | 2-Propenamide, N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate](/img/structure/B3390357.png)

![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B3390368.png)
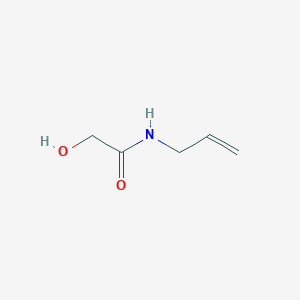

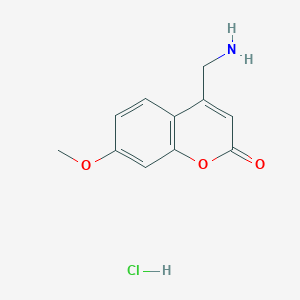
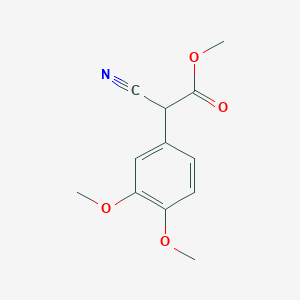
![5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3390404.png)
